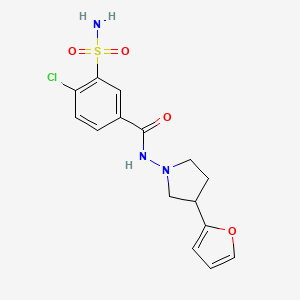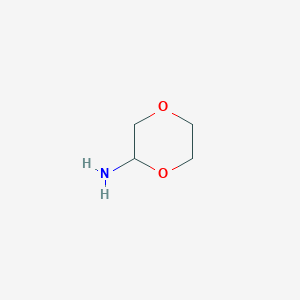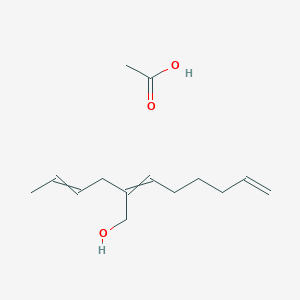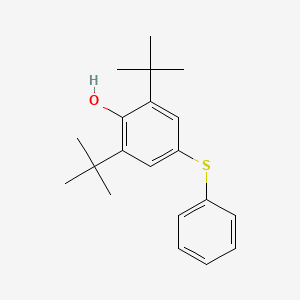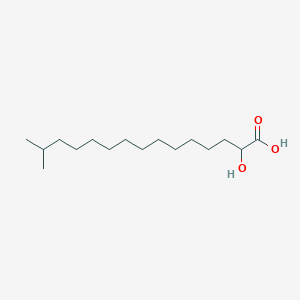
2-Hydroxy-14-methylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-14-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the fourteenth carbon of the pentadecanoic acid chain. It is known for its role in chemical communication systems in certain species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-14-methylpentadecanoic acid typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation. One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, reduction with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The use of readily available raw materials and simple reaction conditions makes it suitable for green industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-14-methylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Hydroxy-14-methylpentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in chemical communication in certain species.
Medicine: Investigated for its potential as a biomarker for diseases such as rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing various biological processes through receptor-mediated pathways .
Comparaison Avec Des Composés Similaires
2-Hydroxy-14-methylpentadecanoic acid can be compared with other similar compounds, such as:
14-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon, making it less reactive in certain chemical reactions.
Pentadecanoic acid: A straight-chain fatty acid without the methyl branch, resulting in different physical and chemical properties.
2-Hydroxyhexadecanoic acid: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
29004-80-6 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
2-hydroxy-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
Clé InChI |
RZHOIKRKYSDMSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


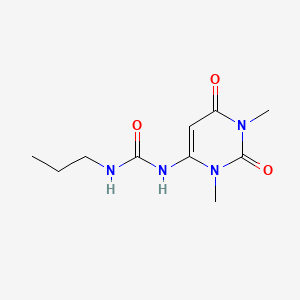
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
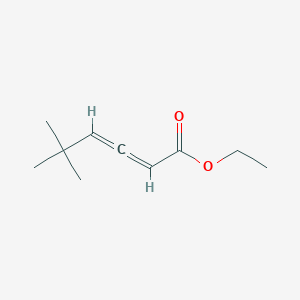

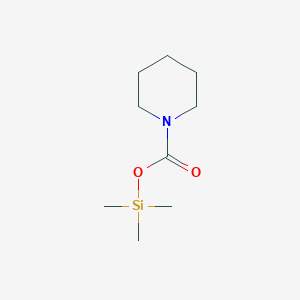
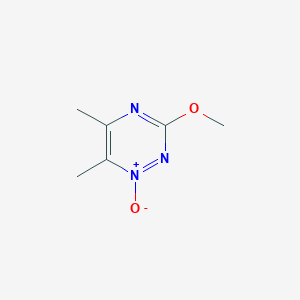
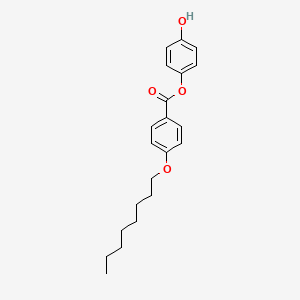
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
